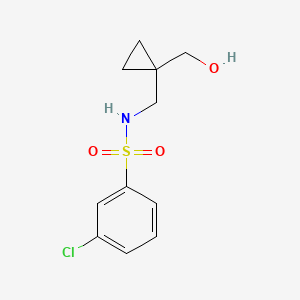

3-chloro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-chloro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzenesulfonamide is a chemical compound with the molecular formula C₁₁H₁₄ClNO₃S . It belongs to the class of halogenated hydrocarbons (HHCs) and is used as an organic solvent in industrial applications. Additionally, it serves as an intermediate for synthesizing organic compounds and pesticides .

Chemical Reactions Analysis

Due to its unsaturated structure, 3-chloro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzenesulfonamide is highly reactive in the troposphere. It readily reacts with atmospheric oxidants, such as OH radicals , O₃ , and NO radicals . These reactions lead to the formation of stable chlorinated products, including chloroacetone and formyl chloride. These products may be transported to the stratosphere, potentially affecting the ozone layer .

Applications De Recherche Scientifique

Herbicide Selectivity and Metabolism

- Metabolism of Chlorsulfuron in Cereals : Chlorsulfuron, a compound related to benzenesulfonamides, has been identified as selectively toxic to broadleaf plants while being metabolized into non-toxic forms by cereal plants like wheat, oats, and barley. This selective toxicity is due to the cereal plants' ability to rapidly convert chlorsulfuron to an inactive polar product through hydroxylation and conjugation with carbohydrates (Sweetser, Schow, & Hutchison, 1982).

Synthetic Chemistry and Molecular Structure

- Synthesis of Aziridines : A study on the synthesis of 2-chloro-2-imidoylaziridines through the aza-Darzens-type reaction demonstrates the chemical versatility of benzenesulfonamide derivatives. These reactions lead to novel stable aziridines, indicating the potential for further exploration in synthetic organic chemistry (Giubellina, Mangelinckx, Törnroos, & de Kimpe, 2006).

Anticancer Activity

- Novel Benzenesulfonamides with Anticancer Activity : A series of novel benzenesulfonamide derivatives have shown cytotoxic activity against human cancer cell lines, with certain compounds demonstrating significant anticancer activity. These studies not only highlight the potential therapeutic applications of these compounds but also underscore the importance of structural variations in enhancing biological activity (Żołnowska, Sławiński, Pogorzelska, Szafrański, Kawiak, Stasiłojć, Belka, Ulenberg, & Bączek, 2016).

Molecular Structure Analysis

- Molecular Structure of N-(2-Methylphenyl)benzenesulfonamide : The crystal structure analysis of N-(2-Methylphenyl)benzenesulfonamide provides insights into the molecular conformation, highlighting the significance of hydrogen bonding in stabilizing molecular structures. Such studies are crucial for understanding the physical and chemical properties of benzenesulfonamide derivatives (Gowda, Foro, Babitha, & Fuess, 2008).

Propriétés

IUPAC Name |

3-chloro-N-[[1-(hydroxymethyl)cyclopropyl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO3S/c12-9-2-1-3-10(6-9)17(15,16)13-7-11(8-14)4-5-11/h1-3,6,13-14H,4-5,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPICYYUNSYVAOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNS(=O)(=O)C2=CC(=CC=C2)Cl)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({[2,3'-bifuran]-5-yl}methyl)-2,2-dimethylpropanamide](/img/structure/B2976586.png)

![Ethyl 4-[4-[[3-[[4-(4-ethoxycarbonylpiperazin-1-yl)sulfonylbenzoyl]amino]phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2976587.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]sulfonyl-4-(2,6-dimethylphenyl)piperazine](/img/structure/B2976588.png)

![2-[(6-ethyl-7-oxo-3-phenyl-6,7-dihydroisothiazolo[4,5-d]pyrimidin-5-yl)thio]-N-(4-ethylphenyl)acetamide](/img/structure/B2976589.png)

![6-Amino-5-[2-[4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1,3-thiazol-4-yl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2976590.png)

![N-(oxolan-2-ylmethyl)-2-[[4-oxo-3-[3-(trifluoromethyl)phenyl]-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2976602.png)

![methyl 2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2976606.png)